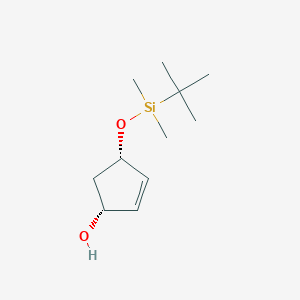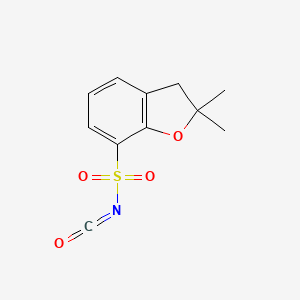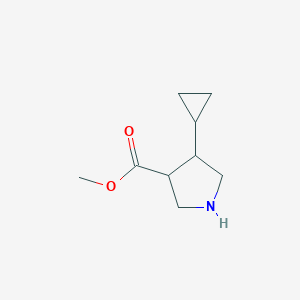
methyl 1-(3,4-dihydro-2H-chromen-6-yl)cyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 1-(3,4-dihydro-2H-chromen-6-yl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C14H16O3 and a molecular weight of 232.27 g/mol This compound is characterized by the presence of a chroman ring system attached to a cyclopropanecarboxylic acid methyl ester group
准备方法
The synthesis of methyl 1-(3,4-dihydro-2H-chromen-6-yl)cyclopropane-1-carboxylate typically involves several steps, including the formation of the chroman ring and the subsequent attachment of the cyclopropanecarboxylic acid methyl ester group. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
In industrial production, the synthesis of this compound may involve the use of specialized equipment and reagents to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully optimized to achieve the desired product.
化学反应分析
methyl 1-(3,4-dihydro-2H-chromen-6-yl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides. Common reagents for these reactions include alkoxides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
methyl 1-(3,4-dihydro-2H-chromen-6-yl)cyclopropane-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.
Medicine: This compound has potential applications in drug discovery and development. Its unique chemical properties make it a candidate for the design of new pharmaceuticals.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism of action of methyl 1-(3,4-dihydro-2H-chromen-6-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The chroman ring system can interact with enzymes and receptors, modulating their activity. The cyclopropanecarboxylic acid methyl ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
methyl 1-(3,4-dihydro-2H-chromen-6-yl)cyclopropane-1-carboxylate can be compared with other similar compounds, such as:
1-Chroman-6-yl-cyclopropanecarboxylic acid: This compound lacks the methyl ester group, which can affect its reactivity and biological activity.
1-Chroman-6-yl-cyclopropanecarboxylic ethyl ester: The ethyl ester group can influence the compound’s solubility and stability compared to the methyl ester.
1-Chroman-6-yl-cyclopropanecarboxylic propyl ester: The longer propyl ester group can further alter the compound’s physical and chemical properties.
The uniqueness of this compound lies in its specific combination of the chroman ring system and the cyclopropanecarboxylic acid methyl ester group, which imparts distinct chemical and biological properties.
属性
分子式 |
C14H16O3 |
|---|---|
分子量 |
232.27 g/mol |
IUPAC 名称 |
methyl 1-(3,4-dihydro-2H-chromen-6-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H16O3/c1-16-13(15)14(6-7-14)11-4-5-12-10(9-11)3-2-8-17-12/h4-5,9H,2-3,6-8H2,1H3 |
InChI 键 |
XWAKOHDDAWTROD-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1(CC1)C2=CC3=C(C=C2)OCCC3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-7-methylthieno[3,2-c]pyridin-4(5h)-one](/img/structure/B8637176.png)

![Methyl {4-[1-(4-iodophenyl)-1,2-dimethylpropyl]phenoxy}(pyridin-2-yl)acetate](/img/structure/B8637188.png)



![2-[2-(2,4-Dichlorophenyl)ethyl]oxirane](/img/structure/B8637204.png)
![2-Pyridinamine, 3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B8637206.png)




